molecular formula C15H14N2OS B7462623 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone

Cat. No. B7462623
M. Wt: 270.4 g/mol
InChI Key: QCQIUSPXWVQTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is a chemical compound that belongs to the class of benzothiazepines. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific molecular targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been reported to have anticonvulsant effects by modulating the activity of ion channels in neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone in lab experiments is its relatively easy synthesis method. In addition, this compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are various future directions for the investigation of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone. One potential direction is to explore its potential as a scaffold for the development of new drugs targeting specific diseases such as cancer, inflammation, and epilepsy. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Moreover, the potential toxicity of this compound needs to be carefully evaluated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone involves the reaction of 2-aminopyridine with 2-chloroacetophenone in the presence of sodium ethoxide. The resulting intermediate is then cyclized using sulfur and sodium sulfide to obtain the final product. This method has been reported in the literature and has been successfully used to synthesize this compound with high yields.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, this compound has been shown to have potential as a scaffold for the development of new drugs targeting various diseases.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(12-6-3-4-9-16-12)17-10-5-11-19-14-8-2-1-7-13(14)17/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQIUSPXWVQTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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